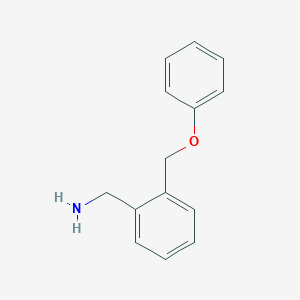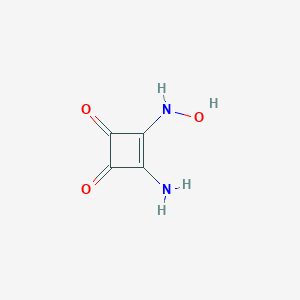
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione, also known as AHA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. AHA is a cyclic amino acid derivative that exhibits unique properties that make it a valuable compound for scientific research.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione involves the formation of a covalent bond between the 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione molecule and the target enzyme or protein. This covalent bond results in the inhibition of the enzyme or protein activity, leading to a decrease in the biological function of the target molecule. The exact mechanism of action of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione varies depending on the target molecule, but it generally involves the disruption of the active site of the enzyme or protein.
Effets Biochimiques Et Physiologiques
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit anti-inflammatory activity by inhibiting the activity of MMPs and reducing the production of pro-inflammatory cytokines. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has also been shown to exhibit neuroprotective activity by inhibiting the activity of NOS and reducing the production of reactive oxygen species. Additionally, 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit anticancer activity by inhibiting the activity of MMPs and reducing the invasiveness of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is its ease of synthesis and stability. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione can be synthesized using standard laboratory techniques and can be stored for an extended period without significant degradation. Additionally, 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione exhibits potent inhibitory activity against various enzymes and proteins, making it a valuable compound for scientific research. However, one of the limitations of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is its potential toxicity at high concentrations. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit cytotoxicity in some experimental systems, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione in scientific research. One potential application of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is in the development of novel therapeutics for various diseases, including cancer and cardiovascular disease. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione's potent inhibitory activity against MMPs and NOS makes it a valuable compound for the development of targeted therapies for these diseases. Additionally, 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione may have applications in the field of neuroscience, where it has been shown to exhibit neuroprotective activity. Further research is needed to explore the potential applications of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione in these and other fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione involves the reaction of cyclobutanedione and hydroxylamine hydrochloride in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione. The synthesis of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is relatively simple and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against various enzymes and proteins. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix proteins. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has also been shown to inhibit the activity of nitric oxide synthase (NOS), which is an enzyme that plays a critical role in the regulation of cardiovascular function.
Propriétés
Numéro CAS |
178324-47-5 |
|---|---|
Nom du produit |
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione |
Formule moléculaire |
C4H4N2O3 |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
3-amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H4N2O3/c5-1-2(6-9)4(8)3(1)7/h6,9H,5H2 |
Clé InChI |
VPHVPEFKFUIHHW-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C1=O)NO)N |
SMILES canonique |
C1(=C(C(=O)C1=O)NO)N |
Synonymes |
3-Cyclobutene-1,2-dione,3-amino-4-(hydroxyamino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



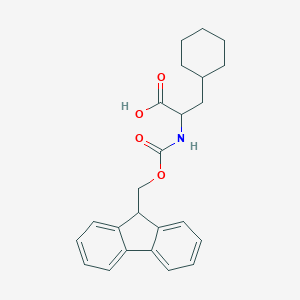
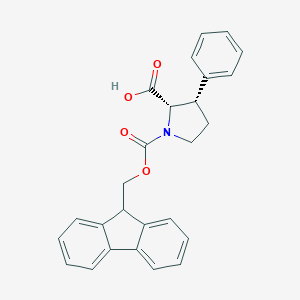
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
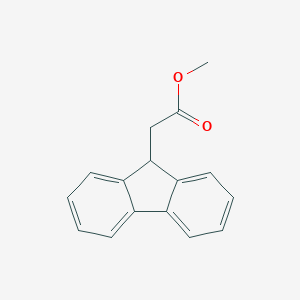
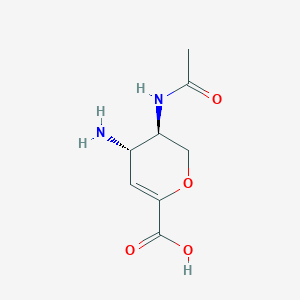
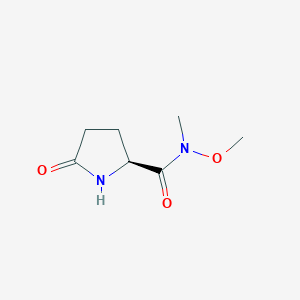
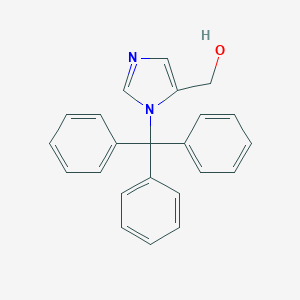
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)

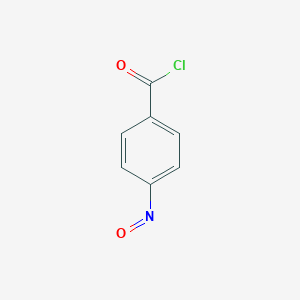
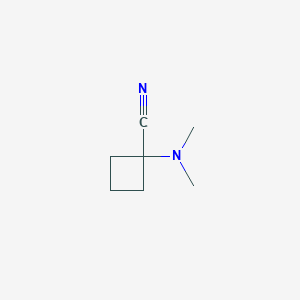
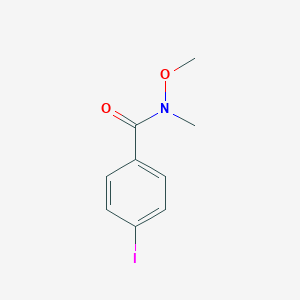
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
